molecular formula C9H6BrClN2O B13344400 2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine

2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine

Cat. No.: B13344400
M. Wt: 273.51 g/mol
InChI Key: AHSPMVHBTOGZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine is a heterocyclic compound that contains both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine typically involves the bromination of furan derivatives followed by cyclization with pyrimidine precursors. One common method involves the bromination of 5-bromofuran-2-carbaldehyde, which is then reacted with 4-chloro-6-methylpyrimidine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromofuran-2-yl)-4-chloro-6-methylpyrimidine is unique due to the combination of its bromofuran and chloropyrimidine moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-4-chloro-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-5-4-8(11)13-9(12-5)6-2-3-7(10)14-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSPMVHBTOGZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(O2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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